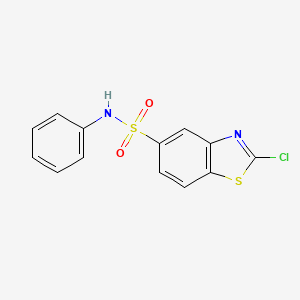
2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide, can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods often involve the use of 2-aminothiophenols, 2-iodoanilines, or o-chloronitroarenes as precursors .
Industrial Production Methods
Industrial production of benzothiazole derivatives typically involves large-scale synthesis using optimized reaction conditions to enhance yield and reduce reaction time. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothiazole derivatives .
Scientific Research Applications
2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its inhibitory effects on various enzymes
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide include:
- 2-Chlorobenzothiazole
- N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- Benzothiazole derivatives with various substituents
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
64269-54-1 |
|---|---|
Molecular Formula |
C13H9ClN2O2S2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
2-chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide |
InChI |
InChI=1S/C13H9ClN2O2S2/c14-13-15-11-8-10(6-7-12(11)19-13)20(17,18)16-9-4-2-1-3-5-9/h1-8,16H |
InChI Key |
QKXYAYLUZXRGRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)SC(=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


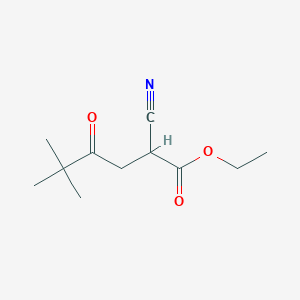
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)

![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
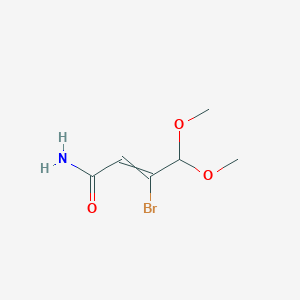
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)
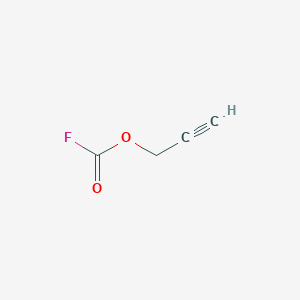

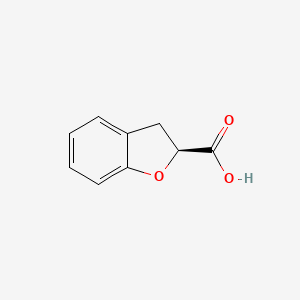
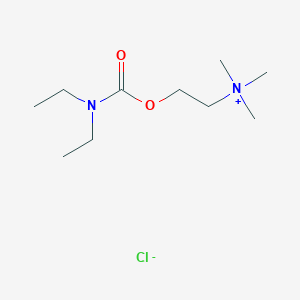
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)
